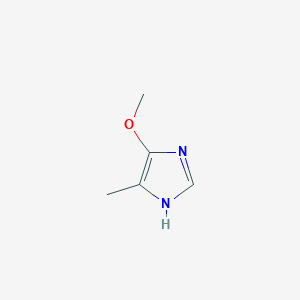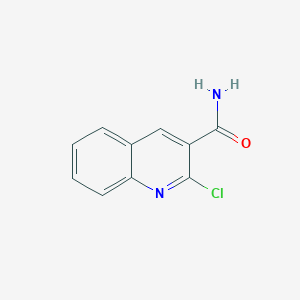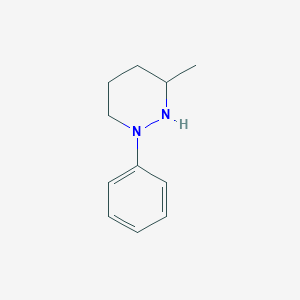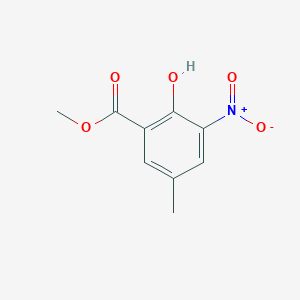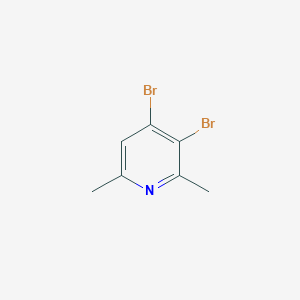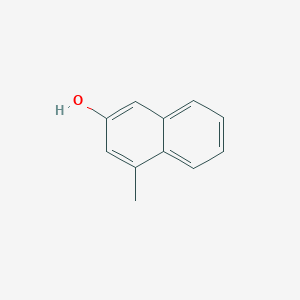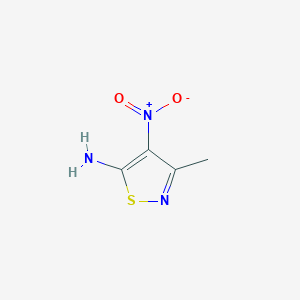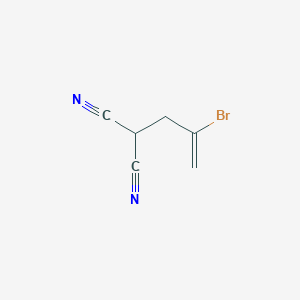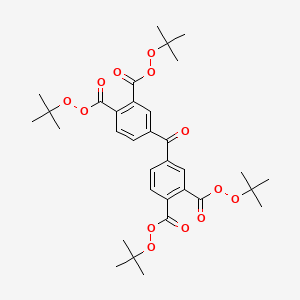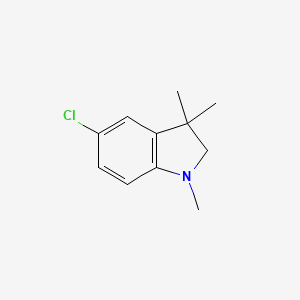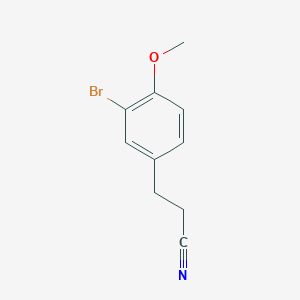
3-(3-Bromo-4-methoxyphenyl)propanenitrile
Descripción general
Descripción
“3-(3-Bromo-4-methoxyphenyl)propanenitrile” is a chemical compound with the molecular formula C10H10BrNO . It is a type of organic compound known as a nitrile, which contains a triple bond between a carbon and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-4-methoxyphenyl)propanenitrile” consists of a total of 23 bonds. This includes 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Bromo-4-methoxyphenyl)propanenitrile” is 240.10 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- The compound 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, related to 3-(3-Bromo-4-methoxyphenyl)propanenitrile, exhibits characteristic features of azobenzene derivatives, with significant twists in the azobenzene frame, impacting its molecular structure and chemical reactivity (Główka & Olubek, 1994).
Optical Properties in Poly(thiophene)s
- Postfunctionalization of poly(3-hexylthiophene) (P3HT) with bromo, chloro, formyl, and methoxyphenyl groups, including 4-methoxyphenyl, influences the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This impacts fluorescence yield and solid-state emission characteristics, crucial for material science applications (Li, Vamvounis, & Holdcroft, 2002).
Biocatalytic Applications
- The nitrile biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 was studied using β-aminonitriles like 3-amino-3-(4-methoxyphenyl)propanenitrile. This study highlighted the enantioselectivity of nitrile hydratase enzymes for these compounds, important for biocatalysis and organic synthesis (Chhiba et al., 2012).
Synthesis of Medium-sized Halolactones and Bromooxepanes
- A catalytic system involving bis(4-methoxyphenyl)selenide was developed for regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showcasing the utility of 3-(3-Bromo-4-methoxyphenyl)propanenitrile derivatives in complex organic syntheses (Verma et al., 2016).
Antimicrobial and Antitumor Studies
- Derivatives of 3-(3-Bromo-4-methoxyphenyl)propanenitrile have been studied for their antimicrobial activities. Certain compounds showed potential against a range of microorganisms, highlighting their medicinal chemistry applications (Desai, Pandya, & Vaja, 2017).
Electrophilic Additions in Organic Synthesis
- The electrophilic addition reactions involving compounds like 3-(3-Bromo-4-methoxyphenyl)propanenitrile demonstrate its utility in complex organic syntheses, such as the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts. These reactions are crucial for the creation of specific, chiral molecules in synthetic organic chemistry (Martelli, Orena, & Rinaldi, 2011).
Exploration in Marine Natural Products
- Bromophenol derivatives, related to 3-(3-Bromo-4-methoxyphenyl)propanenitrile, have been isolated from the red alga Rhodomela confervoides. These compounds are significant for their potential biological activities and applications in the discovery of novel marine natural products (Zhao et al., 2004).
Advanced Material Sciences Applications
- Nitrile-functionalized glymes, including derivatives of 3-(3-Bromo-4-methoxyphenyl)propanenitrile, have been studied as safe electrolytes for lithium-ion batteries. Their chemical properties make them suitable for enhancing battery safety and performance, which is vital in the development of advanced energy storage technologies (Liu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLUIGQAYVFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547399 | |
| Record name | 3-(3-Bromo-4-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)propanenitrile | |
CAS RN |
943-66-8 | |
| Record name | 3-(3-Bromo-4-methoxyphenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




